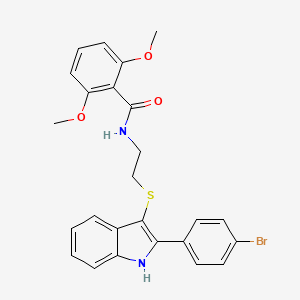

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O3S/c1-30-20-8-5-9-21(31-2)22(20)25(29)27-14-15-32-24-18-6-3-4-7-19(18)28-23(24)16-10-12-17(26)13-11-16/h3-13,28H,14-15H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBWPVULBANLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 4-bromophenylhydrazine with an appropriate ketone to form the indole core. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with a suitable thiol. The final step involves the acylation of the resulting intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the thioether and benzamide groups may enhance these interactions.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The thioethyl linker and bromophenyl-indole system in the target compound may pose synthesis hurdles compared to simpler analogues like Compound 15 or 20 .

- SAR Insights : Structural variations in the linker and terminal groups significantly alter physicochemical properties, suggesting that the target compound’s indole and dimethoxy groups could optimize bioavailability or target selectivity compared to its peers.

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is a complex organic compound characterized by its unique structural features, which include an indole core, a thioether linkage, and a benzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Indole Core : Known for its role in various biological systems and pharmacological properties.

- Thioether Linkage : Enhances lipophilicity and facilitates interactions with biological targets.

- Benzamide Moiety : Contributes to the compound's overall reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Indole : Condensation of 4-bromophenylhydrazine with an appropriate ketone.

- Introduction of Thioether : Nucleophilic substitution reaction with a suitable thiol.

- Acylation : Reaction with 2,6-dimethoxybenzoyl chloride under basic conditions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thioether and benzamide groups may enhance these interactions.

Potential Therapeutic Applications

Research indicates that this compound may have several promising applications:

- Anticancer Activity : Due to its structural similarity to known bioactive molecules, it may exhibit antitumor properties.

- Neuroprotective Effects : The indole structure is often associated with neuroprotective activities.

- Anti-inflammatory Properties : Potential for modulating inflammatory pathways.

In Vitro Studies

Several studies have demonstrated the biological activity of compounds similar to this compound. For instance:

- Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer progression.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Significant inhibition in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes | |

| Neuroprotective | Protective effects in neuronal models |

Q & A

Q. How should accelerated degradation studies identify labile sites under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48 hrs and analyze via LC-QTOF to detect hydrolyzed products (e.g., free indole or benzamide fragments). Use HPLC-ELSD to quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.